N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N4 and its molecular weight is 267.2. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
Molecular Structure Analysis : Synthesis and investigation of molecular structures of s-triazine derivatives, incorporating pyrazole/piperidine/aniline moieties, have been conducted. These studies include analyses of intermolecular interactions and electronic properties (Shawish et al., 2021).
Synthesis of Anticholinesterase Agents : Pyrazoline derivatives, including those with piperidine components, have been synthesized and evaluated for their anticholinesterase effects, significant in the context of neurodegenerative disorders (Altıntop, 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Pyrazole-containing s-triazine derivatives have been synthesized and tested for antimicrobial and antifungal activities against various microorganisms (Sharma et al., 2017).
Antioxidant and Antitumor Activities
- Antioxidant Activities : Research into cyanoacetamide derivatives, including those with pyrazole and piperidine components, has shown promising antioxidant activities, relevant in the context of cancer research and therapy (Bialy & Gouda, 2011).
Ligand Synthesis and Analysis
Ligand Synthesis : Flexible ligands incorporating pyrazole and piperidine have been synthesized for potential applications in molecular binding studies (Potapov et al., 2007).
Receptor Binding Studies : Virtual screening and molecular studies targeting receptors have utilized compounds including pyrazole and piperidine derivatives for understanding cell migration and adhesion (Wang et al., 2011).
Conformational Analysis
- Molecular Conformational Analysis : Studies on pyrazole derivatives have explored their conformations and interactions with cannabinoid receptors, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives often exhibit biological activity and are used in medicinal chemistry and drug design .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a piperidine structure can interact with various receptors or enzymes in the body, altering their function and leading to physiological changes .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a piperidine ring are involved in the central nervous system pathways, such as neurotransmitter regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives are usually well absorbed and distributed in the body, but the metabolism and excretion can vary .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. This could range from altering cell signaling, modulating immune response, to affecting neurotransmission .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, presence of other compounds, and specific conditions within the body .
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-13(2)10-7-12-14(8-10)9-3-5-11-6-4-9;;/h7-9,11H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJPXHUZHSHMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN(N=C1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.